

Application Note: Spectroscopic Analysis of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dammar-20(21)-en-3,24,25-triol*

Cat. No.: *B12317121*

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Abstract

This document provides detailed application notes and protocols for the spectroscopic analysis of **Dammar-20(21)-en-3,24,25-triol**, a triterpenoid isolated from *Walsura robusta*.^{[1][2]} This compound is of interest to the pharmaceutical and natural product research communities. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with comprehensive protocols for data acquisition and analysis.

Chemical Structure and Properties

- Compound Name: **Dammar-20(21)-en-3,24,25-triol**
- Molecular Formula: $C_{30}H_{52}O_3$
- Molecular Weight: 460.73 g/mol ^[2]
- CAS Number: 55050-69-6
- Source: Isolated from the herbs of *Walsura robusta*.^{[1][2]}

Structure:

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Spectroscopic Data

The following tables summarize the NMR and MS data for **Dammar-20(21)-en-3,24,25-triol**.

NMR Spectroscopy Data

The ^1H and ^{13}C NMR data were acquired in CDCl_3 . The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Atom No.	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity
1	38.8	1.00-1.10	m
2	27.4	1.55-1.65	m
3	79.0	3.20	dd, J = 11.5, 4.5 Hz
4	38.9	-	-
5	55.3	0.78	dd, J = 11.5, 1.5 Hz
6	18.3	1.45-1.55	m
7	34.9	1.35-1.45	m
8	40.5	-	-
9	50.5	1.25	m
10	37.2	-	-
11	21.6	1.50-1.60	m
12	28.2	1.60-1.70	m
13	49.0	1.75	m
14	51.5	-	-
15	31.0	1.30-1.40	m
16	28.0	1.80-1.90	m
17	54.7	1.95	m
18	15.4	0.87	s
19	16.1	0.97	s
20	154.5	-	-
21	107.6	4.85, 5.05	br s each
22	43.1	2.10-2.20	m
23	22.4	1.65-1.75	m

24	75.8	3.45	t, J = 7.0 Hz
25	73.0	-	-
26	26.8	1.15	s
27	26.7	1.14	s
28	28.1	0.79	s
29	16.4	0.86	s
30	15.7	0.95	s

Note: The assignments are based on DEPT, HMQC, and HMBC experiments of dammarane-type triterpenoids. Specific assignments for this exact isomer may vary slightly.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).

m/z	Ion Formula	Assignment
461.3994	$[C_{30}H_{53}O_3]^+$	$[M+H]^+$
483.3813	$[C_{30}H_{52}O_3Na]^+$	$[M+Na]^+$
443.3888	$[C_{30}H_{51}O_2]^+$	$[M+H-H_2O]^+$
425.3782	$[C_{30}H_{49}O]^+$	$[M+H-2H_2O]^+$
407.3677	$[C_{30}H_{47}]^+$	$[M+H-3H_2O]^+$
383.3310	$[C_{26}H_{47}O]^+$	Side-chain cleavage
207.1795	$[C_{14}H_{23}O]^+$	Cleavage of C,D rings
189.1690	$[C_{14}H_{21}]^+$	Cleavage of C,D rings with H ₂ O loss

Note: Fragmentation patterns are proposed based on the general fragmentation of dammarane triterpenoids and may include cleavages of the side chain and retro-Diels-Alder reactions in the

ring system. The loss of water molecules is a common fragmentation pathway for triterpenoids with hydroxyl groups.

Experimental Protocols

Sample Preparation

- Isolation: **Dammar-20(21)-en-3,24,25-triol** is typically isolated from the dried and powdered plant material of *Walsura robusta* using solvent extraction (e.g., with methanol or ethanol), followed by partitioning and chromatographic techniques.[\[1\]](#)
- Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).[\[1\]](#)
- NMR Sample: For NMR analysis, dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% TMS as an internal standard.
- MS Sample: For MS analysis, prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution is then diluted to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase for LC-MS analysis.

NMR Data Acquisition

- Instrument: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- Software: TopSpin 3.2 (or equivalent).
- Temperature: 298 K.
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s

- Acquisition Time: 3.28 s
- Spectral Width: 12 ppm
- ¹³C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.09 s
 - Spectral Width: 240 ppm
- 2D NMR: HSQC, HMBC, and COSY experiments should be performed using standard Bruker pulse programs to aid in the complete assignment of proton and carbon signals.

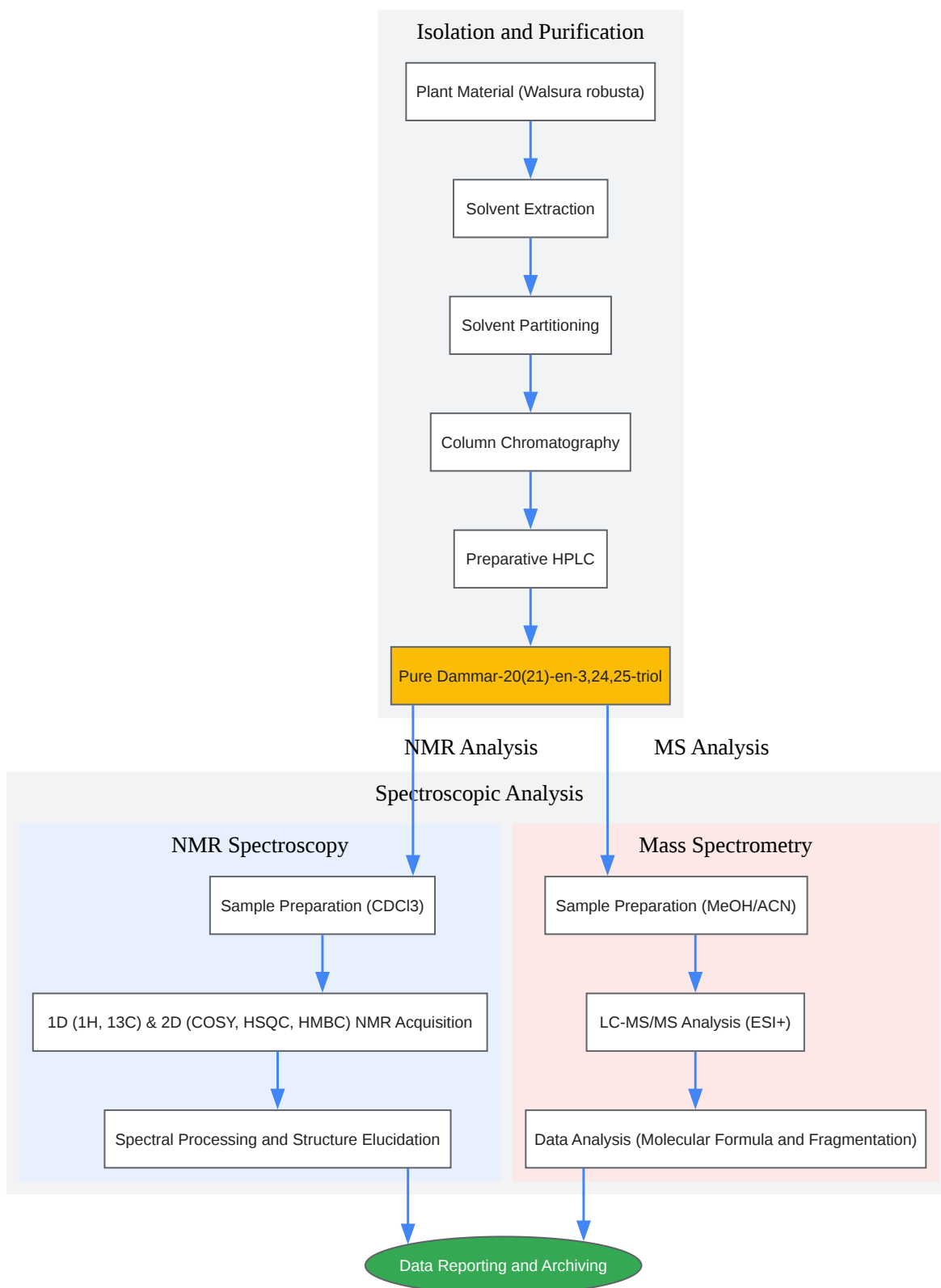
Mass Spectrometry Data Acquisition

- Instrument: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer (or equivalent) coupled with a Vanquish UHPLC system.
- Software: Xcalibur 4.0 (or equivalent).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
 - Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Mass Spectrometer Settings (ESI Positive Mode):
 - Ion Source: Heated Electrospray Ionization (HESI).
 - Capillary Voltage: 3.5 kV.
 - Sheath Gas Flow Rate: 40 units.
 - Auxiliary Gas Flow Rate: 10 units.
 - Capillary Temperature: 320 $^{\circ}$ C.
 - Scan Range (m/z): 150-1000.
 - Resolution: 70,000 for full scan, 17,500 for MS/MS.
 - Collision Energy (for MS/MS): Stepped collision energy (20, 30, 40 eV) to obtain a rich fragmentation spectrum.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and spectroscopic analysis of **Dammar-20(21)-en-3,24,25-triol**.



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Caption: Experimental workflow for the analysis of **Dammar-20(21)-en-3,24,25-triol**.

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References

- 1. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
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Phone: (601) 213-4426

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